An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: Properties and Applications in Drug Discovery
An In-depth Technical Guide to Boc-NH-PEG1-Ph-O-CH2COOH: Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG1-Ph-O-CH2COOH is a heterobifunctional linker widely utilized in the fields of bioconjugation, drug delivery, and, most notably, in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and its application in advanced drug discovery paradigms.
Core Chemical Properties
Boc-NH-PEG1-Ph-O-CH2COOH is structurally characterized by a tert-butyloxycarbonyl (Boc) protected amine, a single polyethylene (B3416737) glycol (PEG) unit, a phenyl ether linkage, and a terminal carboxylic acid. This unique combination of functional groups makes it a versatile tool for covalently linking molecules. The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for facile conjugation to amine-containing molecules through the formation of a stable amide bond.
Physicochemical Data
A summary of the key quantitative data for Boc-NH-PEG1-Ph-O-CH2COOH is presented in Table 1. Please note that while some data is available from commercial suppliers and databases, experimentally determined values for properties such as pKa and specific solubility in various solvents are not widely published.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁NO₆ | PubChem[1] |
| Molecular Weight | 311.33 g/mol | PubChem[1] |
| IUPAC Name | 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid | PubChem[1] |
| CAS Number | 2361117-22-6 | ChemSrc[2] |
| Purity | Typically ≥95% | ChemSrc[2] |
| Appearance | White to off-white solid | Generic supplier data |
| Solubility | Soluble in DMSO. A related compound, Boc-NH-PEG1-CH2COOH, is soluble in DMSO at 100 mg/mL.[3][4] | Inferred from related compounds |
| Storage | 2-8°C, sealed, dry | MySkinRecipes[5] |
Experimental Protocols
The utility of Boc-NH-PEG1-Ph-O-CH2COOH lies in its ability to undergo two primary reactions: amide bond formation via its carboxylic acid and deprotection of the Boc-protected amine. The following are detailed, generalized protocols for these key transformations.
Protocol 1: Amide Bond Formation with an Amine-Containing Molecule
This protocol describes the coupling of Boc-NH-PEG1-Ph-O-CH2COOH to a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.
Materials:
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Boc-NH-PEG1-Ph-O-CH2COOH
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Amine-containing molecule
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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NHS (N-hydroxysuccinimide) or sulfo-NHS
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Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
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N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
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Reaction vessel and magnetic stirrer
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Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG1-Ph-O-CH2COOH (1.0 equivalent) in anhydrous DMF.
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Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC (1.2 equivalents). Allow the mixture to stir at room temperature for 15-30 minutes to form the NHS-ester intermediate.
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Amine Addition: In a separate vial, dissolve the amine-containing molecule (1.1 equivalents) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture, followed by the addition of DIPEA (2-3 equivalents).
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Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired amide conjugate.
Protocol 2: Boc Deprotection to Yield the Free Amine
This protocol describes the removal of the Boc protecting group using Trifluoroacetic acid (TFA) to expose the primary amine.
Materials:
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Boc-protected conjugate from Protocol 1
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Reaction vessel and magnetic stirrer
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Rotary evaporator
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Saturated sodium bicarbonate solution
Procedure:
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Reaction Setup: Dissolve the Boc-protected conjugate in DCM (a typical concentration is 0.1-0.2 M).
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TFA Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA to the stirred solution. The final concentration of TFA is typically 20-50% (v/v) in DCM.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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Workup: Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, co-evaporate the residue with toluene (B28343) (3 times).
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Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The resulting amine is often used in the next synthetic step without further purification.
Application in PROTAC Synthesis: A Workflow
Boc-NH-PEG1-Ph-O-CH2COOH is a valuable linker for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein. The following workflow illustrates the synthesis of a PROTAC targeting the Embryonic Ectoderm Development (EED) protein, a component of the Polycomb Repressive Complex 2 (PRC2).
Caption: Synthesis workflow for an EED-targeted PROTAC using Boc-NH-PEG1-Ph-O-CH2COOH.
Signaling Pathway in PROTAC Action
Once synthesized, the PROTAC molecule can enter the cell and induce the degradation of the target protein. The following diagram illustrates the mechanism of action for an EED-targeted PROTAC.
Caption: Mechanism of action for an EED-targeted PROTAC.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Boc-NH-PEG1-Ph-O-CH2COOH. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-NH-PEG1-Ph-O-CH2COOH is a highly valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity in amide coupling and Boc deprotection reactions make it an ideal component for the construction of complex biomolecules and targeted therapeutics like PROTACs. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory.
